Aspergillomarasmine A

描述

Aspergillomarasmine A is a polyamino acid naturally produced by the mold Aspergillus versicolor. This compound is known for its ability to inhibit antibiotic resistance enzymes, specifically New Delhi metallo-beta-lactamase 1 and Verona integron-encoded metallo-beta-lactamase, making antibiotic-resistant bacteria susceptible to antibiotics . This compound is also toxic to plants, such as barley, where it is referred to as "Toxin C" .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of aspergillomarasmine A involves the solid-phase synthesis of its analogs, which includes structural diversification of each subunit (L-aspartic acid, L-aminopropionic acid 1, and L-aminopropionic acid 2) . The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the mold Aspergillus versicolor. The fermentation conditions, such as pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .

化学反应分析

Types of Reactions: Aspergillomarasmine A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

科学研究应用

Inhibition of Metallo-β-Lactamases

Mechanism of Action

Aspergillomarasmine A functions primarily as an inhibitor of metallo-β-lactamases (MBLs), particularly the New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2). These enzymes are responsible for hydrolyzing β-lactam antibiotics, rendering them ineffective against resistant bacterial strains. This compound acts by chelating zinc ions essential for the activity of these enzymes, leading to their inactivation .

Case Studies

- Restoration of Antibiotic Efficacy : Studies have demonstrated that this compound can restore the efficacy of meropenem—a carbapenem antibiotic—against MBL-producing bacteria in both in vitro and in vivo settings. In experiments with mice infected with Klebsiella pneumoniae expressing NDM-1, the combination of this compound and meropenem significantly improved treatment outcomes .

- Efficacy Against Multiple Strains : Research involving various strains of Escherichia coli and Klebsiella pneumoniae showed that this compound effectively inhibited MBL activity across multiple subclasses (B1, B2, and B3), making it a promising candidate for addressing the growing threat of carbapenem-resistant infections .

Metal Ion Chelation

Role in Bacterial Virulence

this compound selectively chelates metal ions such as zinc (Zn²⁺) and nickel (Ni²⁺), which are vital for the functioning of various bacterial enzymes. By sequestering these metals, this compound can disrupt essential metabolic processes in pathogens, thereby reducing their virulence .

Research Findings

- Impact on Pathogen Metabolism : Studies have shown that exposure to this compound can impair hydrogen metabolism, ureolysis, and biofilm formation in bacteria, indicating its potential as an antimicrobial agent that targets metal-dependent pathways .

- Animal Model Studies : In Galleria mellonella infection models, this compound demonstrated significant efficacy in reducing bacterial load, highlighting its potential application in therapeutic strategies against infections caused by metal-dependent pathogens .

Potential Industrial Applications

Development of Antimicrobial Agents

The unique properties of this compound make it a candidate for developing new antimicrobial agents aimed at overcoming antibiotic resistance. Its ability to inhibit MBLs suggests that it could be incorporated into treatment regimens alongside existing antibiotics to enhance their effectiveness against resistant strains .

Data Summary

作用机制

Aspergillomarasmine A exerts its effects by binding to the zinc ions present in the active site of metallo-beta-lactamases. This binding removes the zinc ions, thereby inhibiting the enzyme’s activity and restoring the efficacy of beta-lactam antibiotics . The molecular targets include New Delhi metallo-beta-lactamase 1 and Verona integron-encoded metallo-beta-lactamase .

相似化合物的比较

Aspergillomarasmine B: This compound is similar to aspergillomarasmine A but contains glycine instead of one of the alanine molecules.

Ethylenediamine-N,N’-disuccinic acid: This compound is a strong zinc-binder and inhibitor of metallo-beta-lactamase NDM-1.

Uniqueness: this compound is unique due to its specific ability to inhibit metallo-beta-lactamases by removing zinc ions from their active sites. This property makes it a valuable compound in the fight against antibiotic-resistant bacteria .

生物活性

Aspergillomarasmine A (AMA) is a natural product derived from the fungus Aspergillus versicolor, recognized for its potent biological activity, particularly as an inhibitor of metallo-β-lactamases (MBLs). The increasing prevalence of antibiotic-resistant Gram-negative bacteria poses a significant public health challenge, making compounds like AMA critical in the fight against multi-drug resistant infections. This article explores the biological activity of AMA, focusing on its mechanisms of action, efficacy in combination therapies, and structure-activity relationships.

AMA acts primarily as a zinc chelator , targeting MBLs that are responsible for the hydrolysis of β-lactam antibiotics. By binding to zinc ions, AMA disrupts the enzymatic activity of MBLs such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2) . The mechanism involves:

- Selective Zinc Scavenging : AMA has a high affinity for Zn, which is essential for the activity of MBLs. By sequestering zinc, AMA effectively inhibits the enzymatic function of these β-lactamases, restoring the efficacy of β-lactam antibiotics like meropenem .

- Induction of Enzyme Degradation : The removal of zinc ions from MBLs leads to their degradation, further enhancing the effectiveness of AMA as a β-lactam potentiator .

Efficacy in Combination Therapies

AMA has been shown to enhance the activity of various β-lactam antibiotics when used in combination therapies. Notable findings include:

- Combination with Meropenem : Studies indicate that combining AMA with meropenem can restore antibiotic sensitivity in MBL-producing strains. In laboratory settings, this combination demonstrated effectiveness against clinical isolates of Escherichia coli and Klebsiella pneumoniae expressing multiple β-lactamases .

- Triple Therapy Potential : A recent study highlighted the potential of a triple combination therapy involving AMA, avibactam, and meropenem for treating infections caused by multiple β-lactamase-producing bacteria. This combination was particularly effective against Enterobacterales .

Structure-Activity Relationship (SAR)

The biological evaluation of various analogues of AMA has provided insights into its structure-activity relationship:

| Compound | Structure | Activity Against NDM-1 | Notes |

|---|---|---|---|

| AMA | Natural | High | Potent inhibitor |

| Analogue 1 | Modified | Moderate | Reduced efficacy |

| Analogue 2 | Modified | High | Enhanced binding affinity |

| Analogue 3 | Modified | Low | Ineffective |

Research indicates that modifications to specific regions of the AMA molecule can enhance its affinity for metal ions and improve its inhibitory effects against MBLs .

Case Studies

- In Vivo Efficacy : In murine models infected with NDM-1-expressing Klebsiella pneumoniae, treatment with a combination of meropenem and AMA significantly reduced bacterial loads compared to monotherapy with either agent alone. This underscores the therapeutic potential of AMA in overcoming antibiotic resistance .

- Clinical Isolate Testing : A comprehensive study involving 76 clinical isolates demonstrated that AMA restored meropenem sensitivity in approximately 88% of NDM-positive isolates and 90% of VIM-positive isolates. This highlights its broad-spectrum efficacy against resistant strains .

属性

CAS 编号 |

3484-65-9 |

|---|---|

分子式 |

C10H17N3O8 |

分子量 |

307.26 g/mol |

IUPAC 名称 |

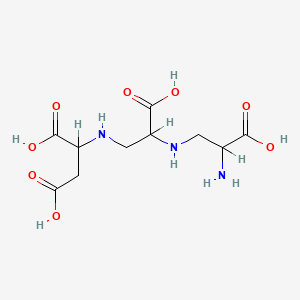

(2S)-2-[[(2S)-2-[[(2S)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid |

InChI |

InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t4-,5-,6-/m0/s1 |

InChI 键 |

XFTWUNOVBCHBJR-ZLUOBGJFSA-N |

SMILES |

C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O |

手性 SMILES |

C([C@@H](C(=O)O)NC[C@@H](C(=O)O)NC[C@@H](C(=O)O)N)C(=O)O |

规范 SMILES |

C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O |

外观 |

Solid powder |

熔点 |

230-236°C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aspergillomarasmine A; Toxin C (Pyrenophora teres); |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。